N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
“N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also contains a sulfonamide group, which is often found in antibiotics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Cyclooxygenase-2 (COX-2) Inhibitors
Research led by Hiromasa Hashimoto et al. synthesized and evaluated a series of sulfonamide derivatives for their abilities to inhibit COX-2 and COX-1 enzymes. They discovered that the introduction of a fluorine atom increased COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, which are currently in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Metallophthalocyanines for Electrochemical Applications
H. Kantekin et al. reported the synthesis, structural characterizations, and electrochemical properties of novel metallophthalocyanines, derived from benzensulfonamide compounds. These materials show potential for various electrochemical applications due to their redox behaviors (Kantekin et al., 2015).
Fluorescent Probes for Biological Detection
Mingjie Wei and colleagues developed a fluorescent probe based on a sulfonamide derivative, showcasing high selectivity to glutathione and cysteine among amino acids. This probe is a reliable and specific tool for the detection of these compounds in living cells, illustrating the application of sulfonamides in biomedical imaging (Wei et al., 2013).
Rhodium-Catalyzed Cyanation
Manthena Chaitanya and P. Anbarasan achieved efficient and selective rhodium-catalyzed cyanation of C-H bonds in alkenes using a sulfonamide-based reagent. This methodology opens new pathways for synthesizing diverse substituted acrylonitriles, demonstrating the utility of sulfonamides in facilitating organic transformations (Chaitanya & Anbarasan, 2015).
Anticancer and Anti-inflammatory Agents
Research on sulfonamide derivatives also explores their potential as anticancer and anti-inflammatory agents. Studies have synthesized and evaluated sulfonamide compounds for their activity against various cancer cell lines and inflammation, indicating their promise in the development of new therapeutic agents (Salem et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-15-13-18(24-2)7-8-19(15)25(22,23)20-14-16-9-11-21(12-10-16)17-5-3-4-6-17/h7-8,13,16-17,20H,3-6,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYVRRMDPFTFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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